(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol
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Overview
Description
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol is a fluorinated heterocyclic compound with the molecular formula C8H7FN2O It is a derivative of pyrrolopyridine and contains a fluorine atom at the 5-position and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol typically involves the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyridine derivative and an appropriate cyclizing agent.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 5-position using a fluorinating reagent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), under controlled conditions.
Hydroxymethylation: The hydroxymethyl group is introduced at the 2-position through a hydroxymethylation reaction, which can be achieved using formaldehyde or paraformaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: (5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)formaldehyde, (5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)carboxylic acid.
Reduction: (5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Chemical Biology: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound can modulate various cellular pathways, including signal transduction, gene expression, and metabolic processes, depending on its target.
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-4-YL)methanol: Similar structure but with the hydroxymethyl group at the 4-position.
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-YL)methanol: Similar structure but with the hydroxymethyl group at the 3-position.
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position enhances its stability and lipophilicity, while the hydroxymethyl group at the 2-position provides a site for further functionalization and interaction with biological targets.
Biological Activity
(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H7FN2O
- Molecular Weight : 166.15 g/mol
- CAS Number : 1246088-53-8
- Purity : ≥97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation and differentiation . This inhibition may lead to therapeutic effects in conditions such as cancer and fibrosis.
Antiviral Activity
Recent studies indicate that derivatives of this compound exhibit antiviral properties, particularly against influenza viruses. The mechanism involves the inhibition of viral polymerase PB2, essential for viral replication. By disrupting this enzyme's function, the compound may serve as a potential therapeutic agent for treating influenza infections .
Anti-inflammatory Effects
Research has demonstrated that this compound can exert anti-inflammatory effects. In vitro assays have shown that it significantly suppresses the expression of inflammatory markers such as COX-2 and iNOS . The compound's structure allows it to interact favorably with these targets, leading to reduced inflammation in various models.
Study on Antiviral Properties
A study conducted on the antiviral efficacy of this compound revealed an IC50 value of approximately 45 μM against the influenza virus. This indicates a moderate level of potency, suggesting that further structural modifications could enhance its antiviral capabilities .
Study on Anti-inflammatory Activity
In another investigation focused on anti-inflammatory properties, this compound was tested in a carrageenan-induced paw edema model. The results indicated a significant reduction in edema compared to control groups, with an IC50 value reported at 0.04 μmol .
Research Findings Summary Table
Properties
Molecular Formula |
C8H7FN2O |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
(5-fluoro-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H7FN2O/c9-6-1-5-2-7(4-12)11-8(5)10-3-6/h1-3,12H,4H2,(H,10,11) |
InChI Key |
BWBQCCOCUZFMJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1F)CO |
Origin of Product |
United States |
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